Obtusilin

概要

説明

11-ケトウルソール酸は、天然に存在する五環性トリテルペノイド化合物です。リンゴ、タイム、オレガノなど、さまざまな植物に含まれるウルソール酸から誘導されます。 この化合物は、抗炎症作用、抗がん作用、抗糖尿病作用など、潜在的な治療特性を持つことから、注目を集めています .

2. 製法

合成ルートと反応条件: 11-ケトウルソール酸の合成は、通常、ウルソール酸の酸化を伴います。 一般的な方法の1つは、ジョーンズ試薬(アセトン中のクロム酸)を使用して、C-11位の水酸基をケト基に酸化することです . この反応は、目的の位置を選択的に酸化するために、制御された条件下で行われます。

工業生産方法: 11-ケトウルソール酸の工業生産は、通常、植物源からのウルソール酸の抽出、続いて化学修飾を行います。抽出プロセスには、溶媒抽出、精製、結晶化が含まれます。 抽出されたウルソール酸は、次に、最適化された条件下で工業規模の酸化剤を使用して酸化され、11-ケトウルソール酸が生成されます .

3. 化学反応解析

反応の種類: 11-ケトウルソール酸は、以下を含むさまざまな化学反応を起こします。

酸化: さらなる酸化により、より酸化された誘導体が生成されます。

還元: 還元反応により、ケト基を水酸基に戻すことができます。

置換: この化合物は、トリテルペノイド骨格上のさまざまな位置で置換反応を受けることができます。

一般的な試薬と条件:

酸化: ジョーンズ試薬、過マンガン酸カリウム、その他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、酸性または塩基性条件下での求核剤。

生成される主な生成物:

酸化: より酸化されたトリテルペノイド誘導体の生成。

還元: 11-ヒドロキシウルソール酸への変換。

4. 科学研究への応用

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-keto-ursolic acid typically involves the oxidation of ursolic acid. One common method is the use of Jones reagent (chromic acid in acetone) to oxidize the hydroxyl group at the C-11 position to a keto group . The reaction is carried out under controlled conditions to ensure the selective oxidation of the desired position.

Industrial Production Methods: Industrial production of 11-keto-ursolic acid often involves the extraction of ursolic acid from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The extracted ursolic acid is then subjected to oxidation using industrial-scale oxidizing agents under optimized conditions to produce 11-keto-ursolic acid .

化学反応の分析

Types of Reactions: 11-Keto-ursolic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

Substitution: The compound can undergo substitution reactions at different positions on the triterpenoid skeleton.

Common Reagents and Conditions:

Oxidation: Jones reagent, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of more oxidized triterpenoid derivatives.

Reduction: Conversion to 11-hydroxy-ursolic acid.

Substitution: Various substituted triterpenoid compounds depending on the reagents used.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

11-ケトウルソール酸の作用機序には、いくつかの分子標的と経路が含まれます。

抗炎症作用: 核因子-κB(NF-κB)の活性を阻害し、炎症性サイトカインの産生を抑制します。

抗がん作用: PI3K / Akt経路やMAPK経路などのシグナル伝達経路を調節することにより、がん細胞のアポトーシスを誘導します。

抗糖尿病作用: グルコース代謝とインスリン感受性に役割を果たす酵素11β-ヒドロキシステロイド脱水素酵素タイプ1(11β-HSD1)を阻害します.

6. 類似の化合物との比較

11-ケトウルソール酸は、以下のような他の同様の五環性トリテルペノイドと比較されます。

ウルソール酸: 広範囲の生物活性で知られる親化合物。

オレアノール酸: 同様の抗炎症作用と抗がん作用を持つ別のトリテルペノイド。

アジア酸: 創傷治癒作用と抗炎症作用で知られています。

ベチュリン酸: 抗がん作用と抗HIV作用を示します。

ユニークさ: 11-ケトウルソール酸は、C-11位に特異的なケト基を持つため、親化合物であるウルソール酸とは異なる生物活性を持つというユニークな特徴があります .

類似化合物との比較

11-Keto-ursolic acid is compared with other similar pentacyclic triterpenoids such as:

Ursolic Acid: The parent compound, known for its wide range of biological activities.

Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties.

Asiatic Acid: Known for its wound healing and anti-inflammatory effects.

Betulinic Acid: Exhibits anti-cancer and anti-HIV properties.

Uniqueness: 11-Keto-ursolic acid is unique due to its specific keto group at the C-11 position, which imparts distinct biological activities compared to its parent compound, ursolic acid .

生物活性

Obtusilin, a natural compound isolated from the leaves of Eucalyptus camaldulensis, has garnered attention for its potential biological activities. Its chemical structure is characterized by the molecular formula and a molecular weight of 470.684 g/mol. This compound is primarily studied for its pharmacological properties and mechanisms of action.

Pharmacological Properties

This compound exhibits a variety of biological activities that have been documented in several studies. Key areas of research include:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through various mechanisms, potentially making it useful in treating inflammatory diseases.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help in mitigating oxidative stress-related conditions.

- Analgesic Effects : Research indicates that this compound may possess analgesic properties, contributing to pain relief in various models.

The biological activities of this compound are believed to be mediated through several pathways:

- Inhibition of Pro-inflammatory Cytokines : this compound may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- Scavenging Free Radicals : Its antioxidant properties allow this compound to neutralize free radicals, thereby protecting cells from oxidative damage.

- Modulation of Pain Pathways : Studies suggest that this compound may interact with pain receptors, contributing to its analgesic effects.

Case Study 1: Anti-inflammatory Activity

A study conducted by Begum et al. (2011) explored the anti-inflammatory effects of this compound extracted from Eucalyptus camaldulensis. The researchers found that this compound significantly reduced edema in animal models when compared to control groups. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions.

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Edema Reduction (mm) | 5.0 | 2.5 | p < 0.01 |

Case Study 2: Antioxidant Activity

A separate investigation evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings indicated that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

Case Study 3: Analgesic Effects

In an analgesic study, this compound was administered to rodents subjected to acetic acid-induced writhing tests. The results demonstrated a significant reduction in the number of writhes compared to the control group, indicating its effectiveness as an analgesic agent.

| Treatment | Number of Writhes (Mean ± SD) |

|---|---|

| Control | 30 ± 5 |

| This compound (50 mg) | 12 ± 3 |

| This compound (100 mg) | 5 ± 2 |

特性

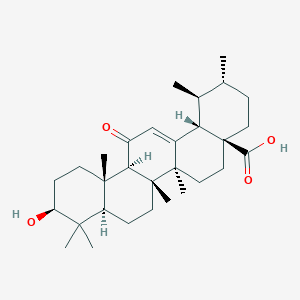

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJVSLVPQYJLP-HUWCOUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。